molecular formula C15H24OS B12548958 4-(Nonyloxy)benzene-1-thiol CAS No. 142383-60-6

4-(Nonyloxy)benzene-1-thiol

Cat. No.: B12548958
CAS No.: 142383-60-6
M. Wt: 252.4 g/mol
InChI Key: AISFWKWLZWMJAU-UHFFFAOYSA-N
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Description

4-(Nonyloxy)benzene-1-thiol is a sulfur-containing aromatic compound characterized by a nonyloxy (C₉H₁₉O) substituent at the para position of a benzene ring and a thiol (-SH) group at the ortho position. The nonyloxy chain imparts significant hydrophobicity, influencing its solubility and reactivity in comparison to shorter-chain analogs.

Properties

CAS No.

142383-60-6

Molecular Formula

C15H24OS

Molecular Weight

252.4 g/mol

IUPAC Name

4-nonoxybenzenethiol

InChI

InChI=1S/C15H24OS/c1-2-3-4-5-6-7-8-13-16-14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3

InChI Key

AISFWKWLZWMJAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nonyloxy)benzene-1-thiol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Nonyloxy)benzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium hypochlorite

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiolate anions

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Mechanism of Action

The mechanism of action of 4-(Nonyloxy)benzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-(Trifluoromethyl)benzene-1-thiol

  • Substituent : Trifluoromethyl (-CF₃)
  • Molecular Formula : C₇H₅F₃S
  • Molecular Weight : 178.18 g/mol
  • Solubility : Insoluble in water .
  • Reactivity : The electron-withdrawing -CF₃ group increases thiol acidity, enhancing nucleophilic reactivity.
  • Applications : Used in ligands for metal coordination (e.g., tert-butyl-3-[[4-(trifluoromethyl)phenyl]sulfanyl]methyl]pyrrolidine-1-carboxylate in ) and as intermediates in agrochemicals .

4-(4-Fluorophenoxy)benzenethiol

  • Substituent: 4-Fluorophenoxy
  • Molecular Formula : C₁₂H₉FOS
  • Molecular Weight : 220.26 g/mol
  • Applications: Limited data in the evidence, but fluorinated aromatic thiols are often employed in materials science and medicinal chemistry due to enhanced stability .

4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol

  • Substituent : 1,2,4-Triazolyl
  • Molecular Formula : C₈H₇N₃S
  • Molecular Weight : 177.23 g/mol
  • Applications: A versatile scaffold in drug discovery, as noted in . Its heterocyclic group enables diverse functionalization .

4-tert-Butylthiophenol

  • Substituent : tert-Butyl (-C(CH₃)₃)
  • Molecular Formula : C₁₀H₁₄S
  • Molecular Weight : 154.28 g/mol
  • Applications : Bulky substituent improves thermal stability, making it suitable for polymer additives or surfactants .

4-(Methylamino)benzene-1-thiol

  • Substituent: Methylamino (-NHCH₃)
  • Molecular Formula : C₇H₉NS
  • Molecular Weight : 139.22 g/mol
  • Applications: Research chemical (); amino groups facilitate coordination chemistry .

Physical and Chemical Properties

Table 1: Comparative Properties of Benzene-1-thiol Derivatives

Compound Substituent Molecular Weight (g/mol) Solubility Key Reactivity Applications
4-(Nonyloxy)benzene-1-thiol Nonyloxy ~252* Hydrophobic Moderate acidity Pharmaceutical intermediates
4-(Trifluoromethyl)benzene-1-thiol -CF₃ 178.18 Water-insoluble High acidity, nucleophilic Ligands, agrochemicals
4-(4-Fluorophenoxy)benzenethiol 4-Fluorophenoxy 220.26 Not reported Electrophilic substitution Materials science
4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol Triazolyl 177.23 Soluble in DMSO Heterocyclic functionalization Drug discovery
4-tert-Butylthiophenol tert-Butyl 154.28 Organic solvents Steric hindrance effects Polymers, surfactants
4-(Methylamino)benzene-1-thiol Methylamino 139.22 Research solutions Coordination chemistry Biochemical research

*Estimated based on structural analysis.

Biological Activity

4-(Nonyloxy)benzene-1-thiol is an organosulfur compound characterized by a nonyl ether substituent on the benzene ring and a thiol functional group. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and unique biochemical properties.

Anticancer Properties

Research has indicated that compounds with thiol groups, including derivatives similar to this compound, exhibit significant anticancer activity. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division. Compounds that bind to the colchicine-binding site on tubulin can effectively arrest cancer cells in the G(2)/M phase of the cell cycle, leading to apoptosis .

Table 1: Summary of Anticancer Activity of Thiol Compounds

Compound NameMechanism of ActionCancer TypeReference
This compoundInhibition of tubulin polymerizationVarious
SMART-HBinds to colchicine site, induces apoptosisProstate, Melanoma
SMART-FOvercomes multidrug resistanceProstate, Melanoma

Antimicrobial Activity

Thiols are known to possess antimicrobial properties. The presence of the thiol group in compounds can enhance their ability to interact with microbial membranes and proteins, leading to increased efficacy against various pathogens. For instance, benzosiloxaboroles containing thiol functionalities have shown promising results against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimal cytotoxic effects .

Table 2: Antimicrobial Activity of Thiol-Functionalized Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus1.56–12.5 μg/mL
Benzosiloxaborole 1eE. coli3.12 μg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Binding : Similar compounds have been shown to bind at the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics.
  • Redox Activity : The thiol group can participate in redox reactions, potentially leading to oxidative stress in cancer cells or pathogens.
  • Antioxidant Properties : Thiols are known for their ability to scavenge free radicals, which may contribute to their protective effects in biological systems.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of thiol-containing compounds, it was found that derivatives similar to this compound significantly inhibited tumor growth in xenograft models. The study demonstrated that these compounds could effectively induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of thiol-functionalized compounds revealed that they exhibited potent activity against various bacterial strains. The study highlighted that modifications to the thiol group could enhance antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for drug development .

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